molecular formula C7H6Cl2N4 B12980518 (5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine

(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine

Cat. No.: B12980518
M. Wt: 217.05 g/mol
InChI Key: FYGFWTFUZNSZQC-UHFFFAOYSA-N
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Description

(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C7H6Cl2N4. It is a derivative of imidazo[1,2-a]pyrimidine, which is a fused heterocyclic compound containing both imidazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine typically involves the reaction of 5,7-dichloroimidazo[1,2-a]pyrimidine with methanamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroimidazo[1,2-a]pyrimidine: A closely related compound with similar chemical properties.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine ring.

Uniqueness

(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

(5,7-dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H6Cl2N4/c8-5-1-6(9)13-3-4(2-10)11-7(13)12-5/h1,3H,2,10H2

InChI Key

FYGFWTFUZNSZQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C2N=C1Cl)CN)Cl

Origin of Product

United States

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